molecular formula C27H20ClN3O6 B2588752 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 892433-32-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No. B2588752
M. Wt: 517.92
InChI Key: KLMQJDIZQBJHBS-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C27H20ClN3O6 and its molecular weight is 517.92. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

A significant area of application involves the synthesis of novel compounds derived from benzodifuranyl and thiazolopyrimidines, aiming to explore their potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anticancer Activity

Research into the anticancer potential of derivatives of this chemical structure has also been conducted. Different aryloxy groups attached to C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized and tested against 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Enzyme Inhibition

Another application area is in enzyme inhibition studies. Compounds synthesized from similar structures have been evaluated for their ability to inhibit specific enzymes. For example, a study on the synthesis and evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor using positron emission tomography showed high in vitro affinity and selectivity for these receptors, suggesting potential for neurodegenerative disorder imaging (Fookes et al., 2008).

properties

CAS RN

892433-32-8

Product Name

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Molecular Formula

C27H20ClN3O6

Molecular Weight

517.92

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C27H20ClN3O6/c28-19-7-3-1-5-17(19)12-29-23(32)14-30-24-18-6-2-4-8-20(18)37-25(24)26(33)31(27(30)34)13-16-9-10-21-22(11-16)36-15-35-21/h1-11H,12-15H2,(H,29,32)

InChI Key

KLMQJDIZQBJHBS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6Cl

solubility

not available

Origin of Product

United States

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